molecular formula C12H24O2 B14602600 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane CAS No. 61103-83-1

2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane

Cat. No.: B14602600
CAS No.: 61103-83-1
M. Wt: 200.32 g/mol
InChI Key: ZNDBNSRAYZKVPM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane is an organic compound with the molecular formula C12H24O2 It belongs to the class of cyclic ethers, specifically oxolanes, which are characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with ethyl 5-methyl-2-oxopentanoate in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization mechanism, forming the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to open-chain alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxolanes with various functional groups.

Scientific Research Applications

2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring structure allows for unique interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-ethoxy-3-(3-methylbutyl)oxolane
  • 3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
  • Butanoic acid, 2-methyl-, 3-methylbutyl ester

Uniqueness

2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane stands out due to its specific structural arrangement and functional groups. The presence of the ethoxy group and the methylbutyl side chain imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

61103-83-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethoxy-5-methyl-3-(3-methylbutyl)oxolane

InChI

InChI=1S/C12H24O2/c1-5-13-12-11(7-6-9(2)3)8-10(4)14-12/h9-12H,5-8H2,1-4H3

InChI Key

ZNDBNSRAYZKVPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(O1)C)CCC(C)C

Origin of Product

United States

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